2-Formyl-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Formyl-4-methoxybenzoic acid is an organic compound with a molecular weight of 180.16 . It is a solid substance at room temperature .

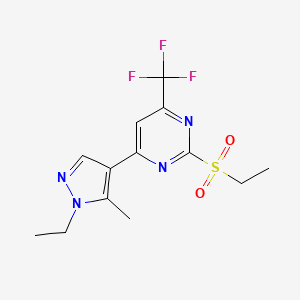

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H8O4/c1-13-7-2-3-8 (9 (11)12)6 (4-7)5-10/h2-5H,1H3, (H,11,12) . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Bioorthogonal Coupling Reactions

2-Formylphenylboronic acid, related to 2-formyl-4-methoxybenzoic acid, has been combined with 4-hydrazinylbenzoic acid in neutral aqueous solutions to form a stable boron-nitrogen heterocycle. This reaction demonstrates utility in bioorthogonal coupling, especially for protein conjugation under physiologically compatible conditions, showing its potential in biological and chemical synthesis applications (Ozlem Dilek et al., 2015).

Chemical Synthesis of Natural Compounds

The total synthesis of natural compounds, like psoromic acid, a lichen depsidone, highlights the role of this compound derivatives in facilitating selective functionalization and protection in synthetic organic chemistry. This process underscores its importance in the synthesis of complex natural products and pharmaceuticals (T. Sala & M. V. Sargent, 1979).

Cell Viability and Proliferation Assays

Derivatives of this compound have been employed in the development of water-soluble chromogenic indicators for NADH and cell viability assays. These indicators facilitate the study of cell metabolism and proliferation, proving essential in biomedical research and pharmaceutical testing (M. Ishiyama et al., 1997).

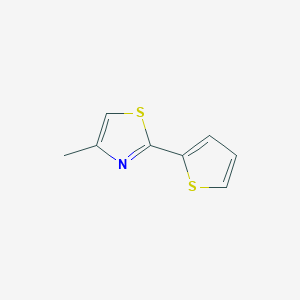

Anticancer Agent Synthesis

Research into the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, derived from 2-arylthiazolidine-4-carboxylic acid amides and incorporating this compound derivatives, has led to the development of novel anticancer agents. These compounds have shown significant antiproliferative activity against melanoma and prostate cancer cells, highlighting the compound's utility in medicinal chemistry for cancer treatment (Yan Lu et al., 2009).

Nucleic Acid Research

The use of 3-methoxy-4-phenoxybenzoyl group, akin to the methoxy group in this compound, for the protection of exocyclic amino groups in nucleosides highlights its importance in the synthesis of oligodeoxyribonucleotides. This application is crucial for genetic engineering and molecular biology studies, facilitating the development of new therapeutic agents and research tools (R. Mishra & K. Misra, 1986).

Safety and Hazards

The safety information for 2-Formyl-4-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Zukünftige Richtungen

While specific future directions for 2-Formyl-4-methoxybenzoic acid are not mentioned in the available resources, research into similar compounds continues to be of interest. For example, methoxybenzaldehydes, a group of compounds to which this compound belongs, have been studied for their occurrence in plants, their separation methods, medicinal properties, and biosynthesis .

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives . These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group

Mode of Action

It is known that methoxybenzaldehydes, a group to which this compound belongs, can exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that methoxybenzaldehydes can be involved in various biosynthetic processes . For instance, they can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize polyphenols, styrenes, and substituted biphenyls .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

Methoxybenzaldehydes, a group to which this compound belongs, are known to exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.

Eigenschaften

IUPAC Name |

2-formyl-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCJEQDCOQYQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2746098.png)

![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)

![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)